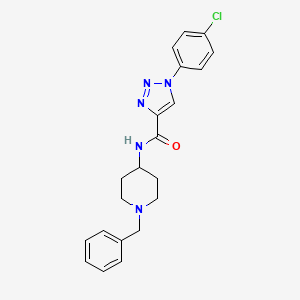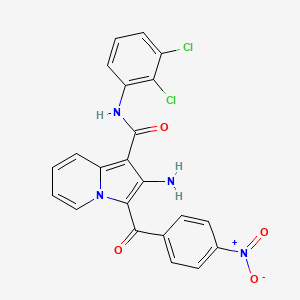
4-Chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid is an organic compound with the molecular formula C15H11ClFNO4. This compound is characterized by the presence of chloro, fluoro, and phenylmethoxycarbonylamino groups attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloro-3-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Protection: The amino group is protected by reacting it with phenylmethoxycarbonyl chloride to form the phenylmethoxycarbonylamino derivative.
Hydrolysis: The final step involves hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The phenylmethoxycarbonylamino group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: Products with the phenylmethoxycarbonylamino group reduced to an amine.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
4-Chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the phenylmethoxycarbonylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorobenzoic acid: Lacks the phenylmethoxycarbonylamino group.
3-Chloro-4-fluorophenol: Contains a hydroxyl group instead of the carboxylic acid and phenylmethoxycarbonylamino groups.
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid and phenylmethoxycarbonylamino groups.
Uniqueness
4-Chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid is unique due to the presence of both chloro and fluoro substituents along with the phenylmethoxycarbonylamino group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4/c16-11-7-6-10(14(19)20)13(12(11)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTDZPLGGSQLIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)

![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2369329.png)

![N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2369331.png)
![2-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2369332.png)


![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)
![1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2369339.png)


